

# Comparative Analysis of the Kinase Inhibitor UNC2025: A Cross-Reactivity Profile

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## Compound of Interest

Compound Name: UNC8899

Cat. No.: B12362522

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of UNC2025, a potent dual inhibitor of MERTK and FLT3, with other known kinase inhibitors.

UNC2025 has emerged as a valuable chemical probe for studying the roles of MER and FLT3 receptor tyrosine kinases in various cellular processes and diseases, particularly in acute leukemia.<sup>[1][2][3]</sup> Its efficacy is underscored by its sub-nanomolar inhibitory activity against both MERTK and FLT3. However, a comprehensive evaluation of its kinase selectivity is crucial for its utility as a specific research tool and for its potential therapeutic development.

## UNC2025 Kinase Selectivity Profile

UNC2025 has been profiled against a large panel of kinases, providing a broad view of its selectivity. In a screening of over 300 kinases, UNC2025 demonstrated high potency for its primary targets, MERTK and FLT3, with IC<sub>50</sub> values of 0.46 nM and 0.35 nM, respectively.<sup>[4][5]</sup>

While UNC2025 is highly potent against MERTK and FLT3, it exhibits activity against other kinases, particularly at higher concentrations. At a concentration of 100 nM, which is more than 100-fold its IC<sub>50</sub> for the primary targets, UNC2025 was found to inhibit 66 out of 305 kinases by more than 50%.<sup>[6][7]</sup> This highlights the importance of using UNC2025 at appropriate concentrations in cellular assays to maintain its selectivity.

The table below summarizes the inhibitory activity of UNC2025 against its primary targets and key off-targets.

Kinase Target	IC50 (nM)
MERTK	0.46
FLT3	0.35
AXL	1.65
TRKA	1.67
TRKC	4.38
QIK	5.75
TYRO3	5.83
SLK	6.14
Nuak1	7.97
KIT	8.18
MET	364

Table 1: Inhibitory activity of UNC2025 against a panel of kinases. Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

## Comparison with Alternative MERTK and FLT3 Inhibitors

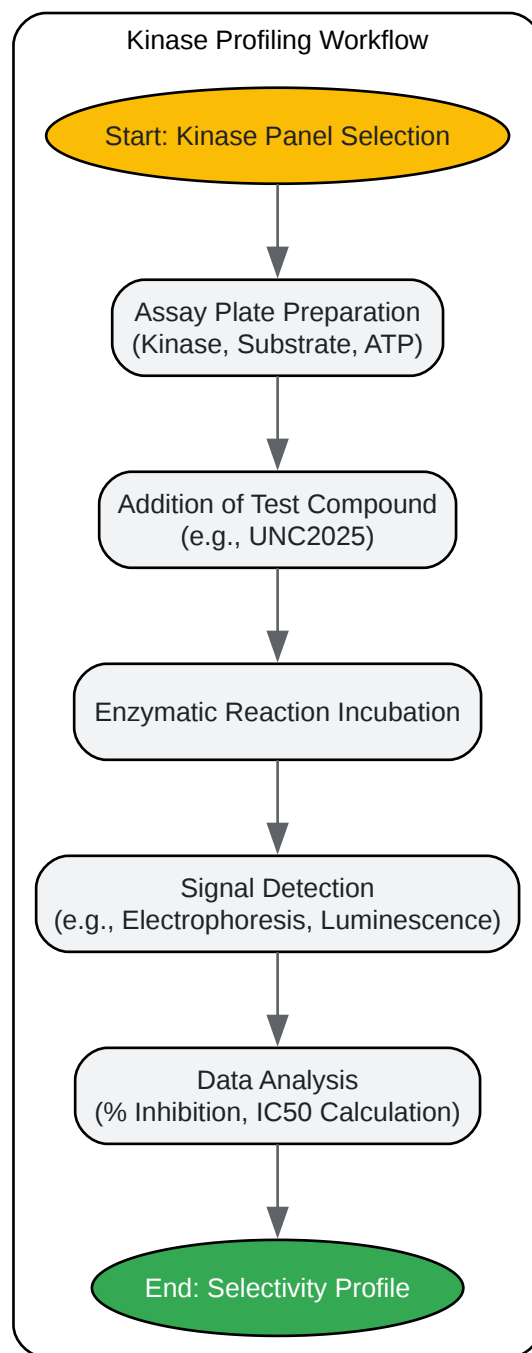
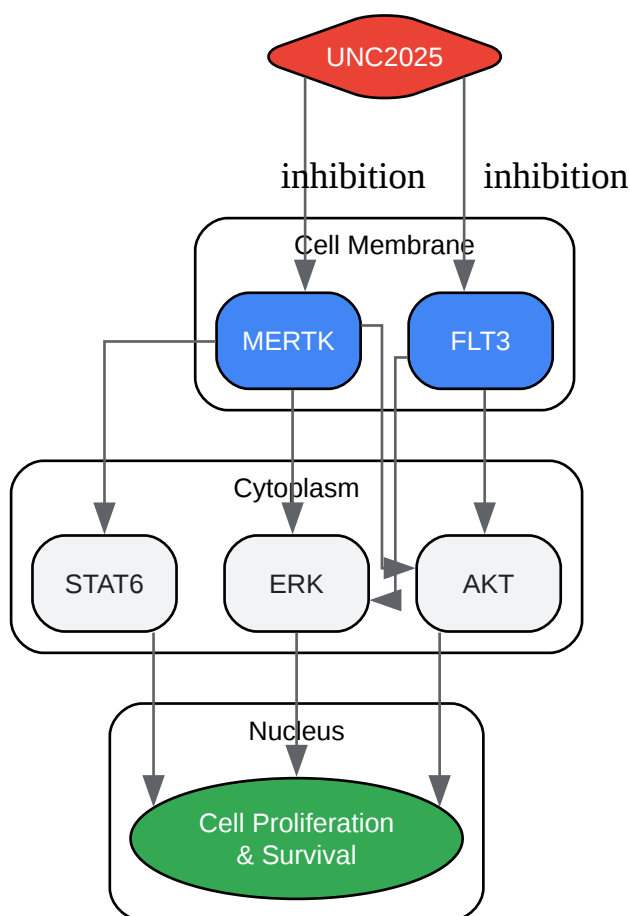
To provide context for the selectivity of UNC2025, it is useful to compare its profile with other inhibitors targeting MERTK and/or FLT3. While a comprehensive side-by-side kinome scan under identical conditions is ideal, cross-study comparisons can still offer valuable insights.

For MERTK inhibition, other notable inhibitors include MRX-2843. While specific, directly comparable kinome-wide data for MRX-2843 is not as readily available in the searched literature, it is highlighted as another MERTK inhibitor that has shown efficacy in preclinical models.[\[2\]](#)

For FLT3 inhibition, a number of inhibitors have been developed, many of which are in clinical use or development for acute myeloid leukemia (AML). These include compounds like quizartinib and gilteritinib. These inhibitors also have their own distinct off-target profiles which can contribute to both their efficacy and toxicity.

## Signaling Pathway Perturbation by UNC2025

The on-target and off-target activities of a kinase inhibitor can be further understood by examining its impact on cellular signaling pathways. Inhibition of MERTK and FLT3 by UNC2025 has been shown to effectively block their downstream signaling cascades, including the AKT and ERK pathways, leading to apoptosis and reduced proliferation in cancer cells.[2]



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